Carbazomadurin B

Description

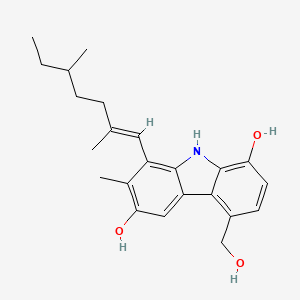

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H29NO3 |

|---|---|

Molecular Weight |

367.5 g/mol |

IUPAC Name |

8-[(E)-2,5-dimethylhept-1-enyl]-4-(hydroxymethyl)-7-methyl-9H-carbazole-1,6-diol |

InChI |

InChI=1S/C23H29NO3/c1-5-13(2)6-7-14(3)10-17-15(4)20(27)11-18-21-16(12-25)8-9-19(26)23(21)24-22(17)18/h8-11,13,24-27H,5-7,12H2,1-4H3/b14-10+ |

InChI Key |

GBCTUBMADGTMFW-GXDHUFHOSA-N |

Isomeric SMILES |

CCC(C)CC/C(=C/C1=C2C(=CC(=C1C)O)C3=C(C=CC(=C3N2)O)CO)/C |

Canonical SMILES |

CCC(C)CCC(=CC1=C2C(=CC(=C1C)O)C3=C(C=CC(=C3N2)O)CO)C |

Synonyms |

carbazomadurin B |

Origin of Product |

United States |

Discovery, Isolation, and Natural Bioproduction

Isolation from Microorganismal Sources

Identification of Actinomadura madurae 2808-SV1 as the Producer Strain

Carbazomadurin B is a natural product synthesized by the microorganism Actinomadura madurae 2808-SV1. a2bchem.comjst.go.jprsc.orgsaga-u.ac.jpthieme-connect.comresearchgate.netunipi.it This strain was identified as the producer of this compound and its congener, Carbazomadurin A. a2bchem.comjst.go.jprsc.orgsaga-u.ac.jpjst.go.jp The genus Actinomadura is a group of Gram-positive bacteria known for producing a wide array of secondary metabolites with diverse biological activities. nih.gov

Methodologies for Natural Product Isolation from Fermentation Broths

The isolation of this compound from the fermentation broth of Actinomadura madurae 2808-SV1 involves a multi-step process designed to separate and purify the compound from a complex mixture of microbial metabolites. saga-u.ac.jp

The general workflow for isolating this compound is as follows:

Fermentation: The Actinomadura madurae 2808-SV1 strain is cultivated in a suitable liquid medium under controlled conditions to encourage the production of this compound. saga-u.ac.jp For instance, cultivation can be carried out in Erlenmeyer flasks containing a medium composed of glycerol, Pharmamedia, L-glutamate, and NaCl at a pH of 7.4 and a temperature of 27°C for several days. saga-u.ac.jp

Extraction: After fermentation, the mycelial mass is separated from the broth. The mycelial cake is then extracted with an organic solvent, such as acetone (B3395972). saga-u.ac.jp This extract is concentrated, and the resulting aqueous residue is further extracted with a solvent like ethyl acetate (B1210297) to partition the desired compounds. saga-u.ac.jp

Chromatographic Purification: The crude extract obtained is then subjected to a series of chromatographic techniques to isolate this compound. This typically begins with silica (B1680970) gel column chromatography. saga-u.ac.jp The fractions containing the compound of interest are then further purified using high-performance liquid chromatography (HPLC), often with a reverse-phase column, to yield pure this compound. saga-u.ac.jp

Chronological Overview of Initial Reporting and Characterization

The discovery and characterization of this compound were first reported in 1997 by Seto and coworkers. a2bchem.comjst.go.jprsc.orgthieme-connect.comjst.go.jp Their work detailed the isolation of both Carbazomadurin A and B from Actinomadura madurae 2808-SV1. saga-u.ac.jp The initial characterization of this compound involved determining its physicochemical properties and elucidating its structure. saga-u.ac.jp

The molecular formula of this compound was established as C₂₃H₂₉NO₃. saga-u.ac.jp Spectroscopic methods, including UV, visible, and nuclear magnetic resonance (NMR) spectroscopy, were instrumental in determining its carbazole (B46965) framework. saga-u.ac.jp The structure was further elucidated through detailed analysis of ¹H and ¹³C NMR data, which helped to establish the connectivity of the atoms within the molecule. saga-u.ac.jp

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₃H₂₉NO₃ |

| Appearance | Oily brownish residue (crude) |

| UV/Visible Spectra | Characteristic of carbazole compounds |

Interactive Data Table: Key NMR Data for this compound Structure Elucidation

| Nucleus | Key Chemical Shifts (ppm) and Couplings | Structural Fragment Indicated |

| ¹H NMR | Signals corresponding to a 2,5-dimethylheptene side chain | Alkenyl side chain |

| ¹³C NMR | Chemical shift of methyl carbon C-12 (18.0 ppm) | E stereochemistry of the C10=C11 double bond |

| HMBC | Long-range couplings confirming the side chain structure | Connectivity of the side chain to the carbazole core |

Structural Elucidation and Definitive Stereochemical Assignment

Early Spectroscopic Characterization Techniques

The initial journey to decipher the structure of Carbazomadurin B relied on a suite of powerful spectroscopic techniques. These methods provided the foundational data necessary to piece together its complex molecular framework.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Planar Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in determining the planar structure of this compound. doi.org By analyzing the interactions of atomic nuclei within a magnetic field, chemists could map out the connectivity of atoms. d-nb.infolehigh.edu

Detailed analysis of both one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), was crucial. d-nb.inforesearchgate.net These experiments revealed the proton and carbon environments and established the bonding framework of the molecule. jst.go.jpdoi.org The chemical shifts and coupling constants observed in the NMR spectra provided the necessary clues to assemble the carbazole (B46965) core and the attached side chain. nih.gov The use of advanced NMR techniques allowed for the unambiguous assignment of signals and the construction of the complete planar structure of the alkaloid. nih.govrsc.org

Utilization of Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) played a pivotal role in establishing the molecular weight of this compound and providing insights into its structural components through fragmentation analysis. vanderbilt.edusavemyexams.com This technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio. miamioh.edu

The mass spectrum of this compound displayed a distinct molecular ion peak, which allowed for the precise determination of its molecular mass. libretexts.org Furthermore, the fragmentation pattern observed in the mass spectrum offered valuable information about the different structural motifs within the molecule. savemyexams.com By analyzing the masses of the fragment ions, researchers could deduce the composition of various parts of the molecule, which corroborated the structural data obtained from NMR spectroscopy. jst.go.jpdoi.orgscribd.com

Role of Ultraviolet-Visible (UV) and Infrared (IR) Spectroscopy in Structural Analysis

Ultraviolet-Visible (UV) and Infrared (IR) spectroscopy provided complementary data that helped to confirm the presence of specific functional groups and chromophores within this compound. scribd.comlibretexts.org

UV-Vis spectroscopy, which measures the absorption of light in the ultraviolet and visible regions, is particularly useful for identifying conjugated systems. libretexts.orgitwreagents.com The UV spectrum of this compound exhibited characteristic absorptions that were consistent with the presence of the carbazole aromatic system. doi.org

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. rjpbcs.comresearchgate.net The IR spectrum of this compound displayed absorption bands indicative of specific functional groups, such as N-H and C-O bonds, further supporting the proposed planar structure. doi.orgscribd.com

Unambiguous Assignment of Absolute Configuration

While spectroscopic methods were instrumental in determining the planar structure, establishing the precise three-dimensional arrangement of atoms, or stereochemistry, required more advanced approaches.

Enantioselective Total Synthesis as a Tool for Stereochemical Assignment

The definitive assignment of the absolute configuration of this compound was achieved through enantioselective total synthesis. doi.orgscribd.com This powerful strategy involves the laboratory creation of a specific stereoisomer of the natural product.

The synthesis of this compound was meticulously designed to control the stereochemistry at the single chiral center in its side chain. doi.orgresearchgate.net By employing a chiral catalyst or auxiliary, chemists were able to selectively produce one enantiomer over the other with high enantiomeric excess (>99% ee). scribd.comnih.govjst.go.jp This synthetic route provided a sample of this compound with a known, predetermined absolute configuration. researchgate.net

Confirmation through Comparison of Synthetic and Natural Product Data (e.g., Optical Rotation, Spectroscopic Data)

The final and conclusive step in the stereochemical assignment was the direct comparison of the synthetic and naturally occurring this compound. doi.orgscribd.com This comparison involved measuring key physical and spectroscopic properties.

A critical parameter was the optical rotation, which is the measure of how a chiral compound rotates plane-polarized light. doi.org The synthetic this compound, with its known (S)-configuration, exhibited a specific optical rotation that was found to be identical to that of the natural product. scribd.com

Furthermore, the spectroscopic data (NMR, MS, IR, and UV) of the synthetic material were meticulously compared with those of the natural isolate. jst.go.jpdoi.org The complete agreement between the data sets for both the synthetic and natural samples unequivocally confirmed the (S)-configuration of naturally occurring this compound. doi.orgscribd.comrjpbcs.com

Biological Activities and Molecular Mechanisms

Neuroprotective Activity and Related Cellular Models

Carbazomadurin B, a naturally occurring carbazole (B46965) alkaloid, has been identified as a promising neuroprotective agent. Its potential to shield neuronal cells from damage has been explored in specific cellular models, highlighting its therapeutic promise.

Excitotoxicity, a pathological process where nerve cells are damaged or killed by excessive stimulation by neurotransmitters like L-glutamate, is a key mechanism in several neurodegenerative diseases. sygnaturediscovery.comoatext.com Glutamate-induced excitotoxicity can lead to a cascade of events including ionic imbalance, mitochondrial dysfunction, and ultimately, neuronal death. oatext.comnih.gov

Research has demonstrated that this compound exhibits significant neuroprotective properties in vitro. A key study highlighted its activity in protecting neuronal hybridoma N18-RE-105 cells from L-glutamate-induced toxicity. researchgate.net This protective effect underscores the compound's potential to counteract the detrimental effects of glutamate (B1630785) overstimulation in a laboratory setting. The ability of ligands for certain metabotropic glutamate receptors to offer neuroprotection in vitro and in vivo has been well-established, creating a foundation for investigating compounds like this compound. nih.gov Various in vitro models using immortalized neuroblastoma cells, primary cortical neurons, and iPSC-derived neurons are commonly employed to study the mechanisms of glutamate-induced cell death and identify novel neuroprotective compounds. sygnaturediscovery.com

The neuroprotective effects of this compound are closely linked to its antioxidant capabilities. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a major contributor to glutamate-induced neuronal damage. nih.gov

This compound has demonstrated proven radical scavenging activity. Specifically, it has shown effectiveness in scavenging 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radicals. The antioxidant activity of carbazole alkaloids is often influenced by their chemical structure, particularly the number and position of aromatic hydroxyl groups. Alkaloids, in general, can exert antioxidant effects by donating electrons or hydrogen atoms to stabilize ROS. researchgate.net

Studies comparing this compound and its related compound, Carbazomadurin A, with their synthetic precursors have provided insight into their structure-activity relationship. It was found that certain synthetic precursors exhibited even stronger antioxidant activities than the naturally isolated compounds, suggesting that specific functional groups on the carbazole ring play a crucial role in this property. researchgate.netresearchgate.net The primary mechanisms for radical scavenging by antioxidant compounds include Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). mdpi.comajchem-b.com It is through these mechanisms that this compound likely mitigates oxidative stress, contributing to its observed neuroprotective effects.

Protection Against L-Glutamate Induced Neuronal Cell Death In Vitro

Broader Biological Implications within the Carbazole Class

The biological activities of this compound are reflective of the broader therapeutic potential found within the carbazole class of compounds. This structural scaffold is present in numerous natural and synthetic molecules that exhibit a wide range of pharmacological effects. tandfonline.comresearchgate.net

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that translates extracellular signals from cytokines and growth factors into gene expression. actasdermo.org This pathway plays a fundamental role in processes like cell proliferation, differentiation, apoptosis, and immune responses. researchgate.net Dysregulation of the JAK/STAT pathway is implicated in various diseases, including cancers and inflammatory disorders. nih.gov

Several carbazole derivatives have been identified as potent modulators of this pathway. researchgate.net A primary mechanism of action is the ability of carbazoles to target and inhibit components of the pathway, particularly STAT proteins like STAT3. researchgate.netresearchgate.net By downregulating STAT proteins, carbazole compounds can interfere with the signaling that drives abnormal cell proliferation and inflammation. researchgate.net The inhibition of the JAK/STAT pathway by various small molecules has become a significant therapeutic strategy, with drugs like Ruxolitinib and Fedratinib targeting JAK1 and JAK2 kinases. nih.govmdpi.com The capacity of the carbazole scaffold to interfere with this essential pathway is a key aspect of its diverse biological activities.

The carbazole skeleton is a key structural motif in many biologically active compounds with anticancer properties. tandfonline.com Numerous studies have documented the antiproliferative action of various natural and synthetic carbazoles against a wide array of tumor cells in vitro. researchgate.net These activities have been observed in cell lines for breast, lung, colon, and other cancers. tandfonline.comresearchgate.netmdpi.com

The antiproliferative effects of these compounds are often dose-dependent. frontiersin.org The specific substitutions on the carbazole ring can significantly influence the potency and selectivity of the anticancer activity. researchgate.net For example, a study on carbazole-1,4-quinones found that a 6-nitro analog exhibited the most potent activity against HCT-116 and HL-60 tumor cell lines. researchgate.net

Table 1: In Vitro Antiproliferative Activity of Selected Carbazole Derivatives

Beyond neuroprotection and cancer, the carbazole scaffold is associated with significant anti-inflammatory and antibacterial properties. tandfonline.comresearchgate.netmdpi.com The anti-inflammatory effects are often linked to the modulation of signaling pathways, including the JAK/STAT pathway, which controls the production of inflammatory cytokines. researchgate.net

The antibacterial potential of carbazoles has also been well-documented. acs.orgechemcom.com Naturally occurring carbazoles like carbazomycins function as antibiotics. echemcom.com Synthetic carbazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, a 1,8-dimethoxy-3-formylcarbazole isolated from Clausena heptaphylla was active against a range of bacteria and fungi. mdpi.com The versatility of the carbazole ring allows for the introduction of various functional groups, which can be tailored to enhance these antimicrobial effects. mdpi.com

Table 2: List of Mentioned Compounds

Potential Roles in Preventing Pancreatic Cell Damage and Modulating Carbohydrate Metabolism (for related carbazoles)scispace.com

While research directly on this compound's effects on the pancreas and carbohydrate metabolism is not available, the broader class of carbazole alkaloids, to which it belongs, has demonstrated significant potential in these areas. Several studies have highlighted the ability of various natural and synthetic carbazole derivatives to protect pancreatic cells from damage and to modulate carbohydrate metabolism, suggesting promising avenues for the management of metabolic disorders like diabetes mellitus. mdpi.comresearchgate.net

The therapeutic potential of carbazole compounds in this context is attributed to several underlying molecular mechanisms. These include the reduction of oxidative stress, inhibition of key digestive enzymes, and modulation of critical cellular signaling pathways. mdpi.comresearchgate.net A primary strategy for controlling high blood glucose (hyperglycemia) after meals is to slow the absorption of glucose by inhibiting carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase in the digestive tract. researchgate.net

Research Findings on Related Carbazole Alkaloids:

Enzyme Inhibition: A number of carbazole derivatives have been synthesized and evaluated for their ability to inhibit α-amylase and α-glucosidase. For instance, a series of carbazole-linked 1,2,4-triazole-thione derivatives were tested for their antidiabetic potential. acs.org Among them, compound C5f showed noteworthy inhibitory activity against both α-amylase and α-glucosidase. acs.org This dual-inhibition is a promising feature for managing post-meal blood glucose levels.

Pancreatic Cell Protection: Oxidative stress is a key factor in the damage of pancreatic β-cells, which are responsible for insulin (B600854) production. The antioxidant properties noted in many carbazole alkaloids are fundamental to their protective effects. mdpi.comrsc.org For example, the carbazole alkaloid mahanine , isolated from Murraya koenigii, has been investigated for its hypoglycemic effects and its potential to mitigate pancreatic cell damage. researchgate.netmdpi.com Studies suggest that carbazole derivatives can prevent damage to pancreatic cells by reducing the production of reactive oxygen species (ROS) that are promoted by high levels of glucose and fatty acids. mdpi.comresearchgate.net

Modulation of Signaling Pathways: Some carbazole derivatives have been shown to influence cellular signaling pathways involved in glucose metabolism. Research on streptozotocin-induced diabetic models has shown that certain carbazole derivatives can modulate the AKT-dependent signaling pathway, which is crucial for the translocation of the GLUT-4 receptor, an insulin-responsive glucose transporter. acs.org This action enhances glucose uptake by cells, thereby helping to regulate blood sugar levels. acs.org

The following table summarizes the in vitro inhibitory activities of a selected synthetic carbazole derivative against key carbohydrate-metabolizing enzymes.

Table 1: In Vitro Enzyme Inhibitory Activity of Carbazole Derivative C5f

| Compound | Target Enzyme | IC₅₀ (μM) |

|---|---|---|

| C5f | α-amylase | 0.56 |

| C5f | α-glucosidase | 11.03 |

Data sourced from research on carbazole-linked 1,2,4-triazole-thione derivatives. acs.org

These findings underscore the potential of the carbazole scaffold as a basis for developing novel therapeutic agents for metabolic diseases. The ability of these compounds to act through multiple mechanisms—including enzyme inhibition and cellular protection—makes them particularly interesting for further investigation. mdpi.comresearchgate.net

Biosynthetic Investigations and Proposed Pathways

General Alkaloid Biosynthesis Principles Relevant to Carbazomadurin B

Alkaloids are a diverse group of naturally occurring chemical compounds that contain at least one nitrogen atom. Their biosynthesis is rooted in primary metabolism, utilizing amino acids as fundamental building blocks. mdpi.commdpi.com For carbazole (B46965) alkaloids produced by bacteria, including those from the genus Actinomadura, tracer experiments have consistently shown that the core carbazole structure is derived from a few key precursors. rsc.org

The biosynthesis of complex alkaloids typically involves a series of enzymatic reactions, including:

Precursor formation: The generation of initial building blocks from primary metabolic pathways.

Scaffold assembly: The condensation and cyclization of these precursors to form the characteristic ring system of the alkaloid family.

Tailoring reactions: A series of modifications to the core scaffold, such as hydroxylation, methylation, prenylation, and glycosylation, which lead to the vast structural diversity observed in natural products.

In the context of this compound, the carbazole ring system, a tricyclic structure composed of two benzene (B151609) rings fused to a central pyrrole (B145914) ring, is the core scaffold. The general principles suggest that its formation will involve the condensation of an indole-containing precursor with other small molecules, followed by a series of cyclization and aromatization reactions.

Putative Biosynthetic Precursors and Key Intermediates

Based on extensive studies of related carbazole alkaloids like carquinostatin A and neocarazostatin A, the primary precursors for the biosynthesis of this compound are likely to be:

L-tryptophan: This amino acid serves as the source of the indole (B1671886) ring, which forms one of the benzene rings and the pyrrole ring of the carbazole nucleus. rsc.org

Pyruvate (B1213749): This key intermediate of glycolysis is proposed to contribute to the formation of the second benzene ring. rsc.org

Acetate (B1210297) (via Acetyl-CoA and Malonyl-CoA): These are common building blocks in the biosynthesis of polyketides and fatty acids, and they are implicated in the formation of the side chains attached to the carbazole core. nih.gov

The initial steps in the proposed pathway would involve the conversion of L-tryptophan to indole-3-pyruvate (IPA). This is a common reaction in the biosynthesis of many indole-containing natural products. Subsequently, a condensation reaction between IPA and pyruvate would likely occur, forming a key α-hydroxy-β-keto acid intermediate. This intermediate is primed for the subsequent cyclization reactions that form the carbazole scaffold.

Enzymatic Systems Implicated in Carbazole Core Formation

While the specific enzymes for this compound biosynthesis have not been characterized, the enzymatic machinery for the formation of the carbazole core in the related compounds carquinostatin A (CQS) and neocarazostatin A (NZS) has been identified and studied in detail. rsc.orgnih.govnih.gov It is highly probable that a homologous set of enzymes is responsible for the assembly of the this compound core.

The key enzymes involved in the formation of the carbazole nucleus in these systems are:

A ThDP-dependent enzyme (CqsB3 in CQS biosynthesis): This enzyme catalyzes the condensation of indole-3-pyruvate and pyruvate to form the α-hydroxy-β-keto acid intermediate. rsc.org

A KASIII-like enzyme (CqsB1 in CQS biosynthesis): This enzyme is a ketosynthase that catalyzes the decarboxylative condensation of the α-hydroxy-β-keto acid intermediate with a short-chain acyl-ACP (Acyl Carrier Protein), likely derived from acetate. rsc.orgnih.gov

A carbazole synthase (CqsB2 in CQS biosynthesis): This novel enzyme catalyzes the key cyclization and aromatization reactions to form the tricyclic carbazole ring system. rsc.orgnih.gov

The formation of the carbazole core is a multi-step process that is orchestrated by this enzymatic cascade. The resulting carbazole scaffold is then further modified by a series of tailoring enzymes to produce the final natural product.

Comparative Analysis with Biosynthetic Routes of Other Actinomadura-Derived Natural Products

The genus Actinomadura is known for its prolific production of a wide array of secondary metabolites, including polyketides, non-ribosomal peptides, and other classes of alkaloids. nih.gov Comparative genomics and the characterization of biosynthetic gene clusters (BGCs) from various Actinomadura species have revealed a remarkable diversity of enzymatic machinery for natural product biosynthesis.

The biosynthetic pathway of this compound can be contextualized by comparing it to the known pathways of other carbazole alkaloids from Actinomycetes, such as carquinostatin A and neocarazostatin A. nih.govug.edu.gh

| Feature | Carquinostatin A (from Streptomyces exfoliatus) | Neocarazostatin A (from Streptomyces sp.) | This compound (putative, from Actinomadura madurae) |

| Precursors | L-tryptophan, pyruvate, acetate | L-tryptophan, pyruvate, acetate | L-tryptophan, pyruvate, acetate (inferred) |

| Key Enzymes | CqsB1 (KASIII-like), CqsB2 (Carbazole synthase), CqsB3 (ThDP-dependent) | NzsJ (KASIII-like), NzsI (Carbazole synthase), NzsH (ThDP-dependent) | Homologous enzymes to Cqs/Nzs family (inferred) |

| Core Scaffold | Carbazole ring | Carbazole ring | Carbazole ring |

| Side Chain | Isoprenoid moiety | Prenyl moiety | A complex alkyl side chain |

| Tailoring Steps | Prenylation, oxidation | Prenylation, hydroxylation | Likely involves a series of reductions and other modifications to form the specific side chain. |

The biosynthesis of the core carbazole ring is likely a conserved process across these different organisms. The primary differences in the biosynthetic pathways will lie in the "tailoring" steps that occur after the formation of the carbazole nucleus. For this compound, the unique and complex alkyl side chain at the C1 position suggests the involvement of a dedicated set of tailoring enzymes, potentially including reductases, dehydratases, and other modifying enzymes that are distinct from those found in the carquinostatin A and neocarazostatin A biosynthetic pathways. The identification and characterization of the this compound biosynthetic gene cluster will be necessary to fully understand the enzymatic logic behind the formation of this unique natural product.

Advanced Synthetic Strategies and Methodologies

Total Synthesis of Carbazomadurin B

The total synthesis of this compound has been successfully achieved through innovative and efficient palladium-catalyzed methods. These strategies are characterized by their convergent nature, allowing for the late-stage assembly of complex fragments.

Palladium-Catalyzed Convergent Synthesis Approaches

A notable and convergent synthetic route to this compound involves a palladium-catalyzed three-component coupling strategy. doi.org This approach is central to the first enantioselective synthesis of this neuronal cell-protecting agent. researchgate.netthieme-connect.com The core of this strategy lies in the sequential formation of carbon-carbon and carbon-nitrogen bonds, catalyzed by palladium complexes, to assemble the intricate carbazole (B46965) framework. doi.org The versatility of palladium catalysis is demonstrated in its ability to mediate both the initial coupling of building blocks and the subsequent cyclization to form the carbazole ring system. scribd.com

Strategic Use of Building Blocks and Fragment Coupling (e.g., Aryl Triflate, Arylamine, Alkenylstannane)

The success of the convergent synthesis hinges on the strategic preparation and coupling of specific building blocks. The key fragments employed include a suitably substituted aryl triflate, an arylamine, and an alkenylstannane. doi.org

The aryl triflate component is readily synthesized in two steps from isovanillic acid with a high yield of 91%. doi.org

The arylamine fragment is prepared from commercially available 2-bromo-6-nitrotoluene (B1266184) in a five-step sequence, resulting in a 44% yield. doi.org

The crucial alkenylstannane side chain is synthesized via a Negishi zirconium-catalyzed carboalumination as the key step. doi.org

The palladium-catalyzed coupling of these three fragments provides a direct route to the carbocyclic framework of this compound. doi.org

| Building Block | Starting Material | Key Synthesis Steps | Final Yield |

| Aryl Triflate | Isovanillic acid | Two-step synthesis | 91% |

| Arylamine | 2-bromo-6-nitrotoluene | Five-step synthesis | 44% |

| Alkenylstannane | (Not specified) | Zirconium-catalyzed carboalumination | 11% (for 5b) |

Sequential Reaction Design for Carbazole Framework Construction

The construction of the polysubstituted carbazole core of this compound is a testament to the power of sequential reaction design. A key sequence involves an initial Buchwald-Hartwig amination followed by a palladium(II)-mediated oxidative cyclization. scribd.com

The Buchwald-Hartwig coupling reaction utilizes a palladium(0) catalyst to couple the aryl triflate and arylamine substrates, forming a diarylamine intermediate. This is followed by an intramolecular oxidative cyclization, mediated by palladium(II) acetate (B1210297), which converts the diarylamine into the pentasubstituted carbazole nucleus. scribd.com This sequential one-pot approach offers an efficient pathway to the carbazole framework, which can then be further elaborated to afford this compound. researchgate.net

Alternative and Divergent Synthetic Routes

Beyond the initial convergent strategies, alternative and divergent synthetic routes have been developed, offering different approaches to the carbazole core and the introduction of its substituents.

Allene-Mediated Electrocyclic Reactions for Polysubstituted Carbazole Rings

An alternative and powerful strategy for the synthesis of the polysubstituted carbazole ring of this compound involves an allene-mediated electrocyclic reaction. researchgate.netnih.gova2bchem.com This key step utilizes a 6π-electron system that includes the indole (B1671886) 2,3-bond to construct the highly substituted carbazole framework. researchgate.neta2bchem.com This method provides a divergent pathway where the carbazole core is formed through a distinct mechanistic approach compared to the palladium-catalyzed cyclization of diarylamines. researchgate.net This electrocyclic reaction has been successfully applied in the total syntheses of both Carbazomadurin A and B. nih.gova2bchem.com

Application of Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction has proven to be a valuable tool in the synthesis of this compound and its analogues. researchgate.neta2bchem.com This palladium-catalyzed reaction is particularly effective for introducing the E-alkenyl side chain at the C1 position of the carbazole ring. a2bchem.com In this approach, a carbazole intermediate bearing an O-triflate group is coupled with a corresponding alkenyl pinacol (B44631) borate. researchgate.neta2bchem.com This reaction proceeds smoothly in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base. a2bchem.com The Suzuki-Miyaura coupling offers a reliable and high-yielding method for the late-stage installation of the complex side chain, a crucial step in the total synthesis of this compound. researchgate.neta2bchem.com

Buchwald-Hartwig Amination and Oxidative Cyclization Methodologies

A cornerstone in the synthesis of this compound and its analogs is the palladium-catalyzed formation of the carbazole nucleus. This is frequently achieved through a two-step sequence involving a Buchwald-Hartwig amination followed by an oxidative cyclization. researchgate.net

The Buchwald-Hartwig amination serves as a robust method for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgnumberanalytics.com In the context of carbazomadurin synthesis, this reaction typically involves the coupling of an appropriately substituted aryl halide or triflate with an arylamine in the presence of a palladium catalyst and a suitable base. researchgate.netdoi.org This reaction is known for its high efficiency and broad substrate scope, tolerating a variety of functional groups. numberanalytics.com The catalytic cycle generally proceeds through oxidative addition of the aryl halide to a Pd(0) species, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the diarylamine intermediate and regenerate the active catalyst. wikipedia.org

Following the successful synthesis of the diarylamine precursor, a palladium(II)-mediated oxidative cyclization is employed to construct the central pyrrole (B145914) ring of the carbazole skeleton. researchgate.netdoi.org This intramolecular reaction involves the formation of two new carbon-carbon bonds through a C-H activation process. The use of palladium(II) acetate is common in this step. researchgate.net This sequential approach of Buchwald-Hartwig amination and oxidative cyclization has proven to be a convergent and effective strategy for accessing highly substituted carbazole cores, which are essential building blocks for the total synthesis of this compound. doi.orga2bchem.com For instance, key diarylamine intermediates in the synthesis of this compound precursors have been cyclized into pentasubstituted carbazoles with yields in the range of 18–22%.

| Reaction Step | Description | Catalyst/Reagents | Key Transformation | Typical Yields |

| Buchwald-Hartwig Amination | Forms a C-N bond between an aryl halide/triflate and an arylamine. | Palladium(0) catalyst, base | Aryl Halide + Arylamine → Diarrhylamine | Generally high |

| Oxidative Cyclization | Intramolecularly cyclizes the diarylamine to form the carbazole core. | Palladium(II) acetate | Diarrhylamine → Carbazole | 18-22% for key intermediates |

Divergent Cascade Reactions from Donor-Acceptor Cyclopropanes

More recent advancements in synthetic methodology have explored the use of donor-acceptor (D-A) cyclopropanes to construct carbazole and related heterocyclic frameworks through divergent cascade reactions. acs.orgmdpi.com D-A cyclopropanes are highly strained three-membered rings substituted with both an electron-donating and an electron-withdrawing group. This "push-pull" electronic feature makes them versatile building blocks, as they can undergo ring-opening reactions under mild conditions to generate zwitterionic intermediates. mdpi.com

In the context of carbazole synthesis, a Lewis acid-catalyzed reaction between an indole-2-carboxaldehyde and a donor-acceptor cyclopropane (B1198618) can initiate a cascade sequence. This formal [3+3] cycloaddition leads to the formation of functionalized dihydrocarbazoles. acs.org The reaction proceeds through the nucleophilic attack of the indole C3-position onto the activated cyclopropane, followed by a series of ring-opening and ring-closing events. acs.orgmdpi.com A key advantage of this methodology is the potential for divergent synthesis; by slightly modifying the reaction conditions, such as temperature and solvent, the reaction can be steered towards the formation of either the dihydrocarbazole or the fully aromatic carbazole scaffold. acs.org This approach offers an efficient and atom-economical route to complex heterocyclic systems from readily available starting materials. nih.gov

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is crucial for understanding its mechanism of action and for developing new therapeutic agents with improved properties. These synthetic efforts often focus on modifying the carbazole core and the side chains to probe structure-activity relationships.

Synthetic Access to Epocarbazolins via Controlled Epoxidation

Epocarbazolins are structurally related to carbazomadurins, featuring an additional epoxide ring in the side chain. doi.org The synthesis of epocarbazolins can be achieved through the controlled epoxidation of a carbazomadurin precursor. doi.org A common method involves the use of dimethyldioxirane (B1199080) (DMDO) as the epoxidizing agent. doi.org DMDO is a powerful yet neutral oxidant, which is beneficial for substrates that are sensitive to acidic or basic conditions. doi.org The reaction is typically carried out at low temperatures to ensure selectivity and prevent over-oxidation or decomposition of the starting material. doi.org For example, the epoxidation of a tri-O-silyl-protected carbazomadurin A with DMDO in a mixture of acetone (B3395972) and dichloromethane (B109758) at -20°C has been shown to produce the corresponding epocarbazolin A derivative. doi.org This transformation provides a direct synthetic link between the carbazomadurin and epocarbazolin families of natural products.

Asymmetric Synthetic Approaches for Stereochemically Defined Derivatives (e.g., Shi Epoxidation)

The biological activity of complex natural products is often dependent on their specific stereochemistry. Therefore, the development of asymmetric synthetic methods to produce enantiomerically pure derivatives is of high importance. wikipedia.org For the synthesis of chiral epocarbazolin derivatives, the Shi epoxidation has been successfully employed.

The Shi epoxidation is an organocatalytic method that utilizes a fructose-derived ketone as the catalyst and potassium peroxymonosulfate (B1194676) (Oxone®) as the terminal oxidant. This method is particularly effective for the asymmetric epoxidation of various alkenes, including those found in the side chains of carbazomadurin precursors. In one approach, a ketone precursor to epocarbazolin A was subjected to Shi epoxidation conditions, yielding the desired (R,R)-epoxide with a 78% enantiomeric excess (ee). This enantioselective step is critical for accessing stereochemically defined epocarbazolin analogues, which are essential for detailed biological evaluation.

| Asymmetric Epoxidation Method | Catalyst | Oxidant | Key Feature | Reported Enantiomeric Excess (ee) |

| Shi Epoxidation | Fructose-derived ketone | Potassium peroxymonosulfate (Oxone®) | Organocatalytic, effective for various alkenes. | 78% for an epocarbazolin A precursor |

Exploration of Structural Modifications for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. oncodesign-services.comnih.gov For this compound, SAR studies involve the synthesis and biological testing of a series of analogues with systematic structural modifications. researchgate.net

These modifications can target various parts of the molecule, including the substituents on the carbazole core and the nature of the side chain. nih.govmdpi.com By altering functional groups, changing steric bulk, or modifying electronic properties, researchers can identify the key structural features required for potent and selective biological activity. drugdesign.org For instance, analogues of this compound can be synthesized where the side chain is altered or where different functional groups are introduced onto the aromatic rings. researchgate.net The biological data obtained from these analogues helps to build a comprehensive SAR model, which in turn guides the design of new compounds with potentially enhanced therapeutic profiles, such as improved potency, selectivity, or pharmacokinetic properties. oncodesign-services.com

Methodological Advancements in Carbazomadurin B Research

Innovations in Isolation and Purification Techniques for Natural Products

The journey from a natural source to a pure, biologically active compound like Carbazomadurin B is fraught with challenges, including low abundance and the presence of closely related analogues. Historically, the isolation of carbazole (B46965) alkaloids relied on traditional chromatographic methods. However, modern advancements have introduced more sophisticated and efficient techniques.

The initial isolation of this compound, along with its analogue Carbazomadurin A, from the culture broth of the actinomycete Streptomyces sp. H-1051, employed a series of chromatographic steps. While specific details of the initial isolation of this compound are not extensively published, the general procedures for similar carbazole alkaloids involve a combination of solvent extraction, followed by purification using techniques such as silica (B1680970) gel chromatography, Sephadex column chromatography, and ultimately, high-performance liquid chromatography (HPLC). researchgate.net The use of bioassay-guided fractionation is a common strategy to track the desired active compounds throughout the purification process. researchgate.net

Modern innovations that have streamlined the isolation of complex natural products include:

High-Performance Liquid Chromatography (HPLC): The use of reversed-phase and normal-phase HPLC with various stationary phases allows for high-resolution separation of closely related compounds. Chiral HPLC, in particular, is crucial for separating enantiomers. mdpi.com

Counter-Current Chromatography (CCC): This liquid-liquid partition chromatography technique avoids the use of solid stationary phases, which can lead to irreversible adsorption and degradation of sensitive compounds.

Supercritical Fluid Chromatography (SFC): Utilizing supercritical fluids like CO2 as the mobile phase, SFC offers rapid and efficient separations with reduced solvent consumption. mdpi.com

These advanced techniques, often used in combination, have significantly improved the efficiency and yield of isolating pure this compound and other minor carbazole alkaloids from complex natural extracts.

High-Resolution Spectroscopic and Chiroptical Methods for Characterization

Once isolated, the definitive structural elucidation of a novel compound like this compound relies on a suite of powerful spectroscopic and chiroptical techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and absolute configuration.

The structure of this compound was primarily determined using a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

High-Resolution Mass Spectrometry (HRMS): Provides the exact molecular weight and, consequently, the molecular formula of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) are used to piece together the carbon-hydrogen framework of the molecule, revealing the connectivity of all atoms. For carbazole alkaloids, characteristic chemical shifts in the aromatic region help to identify the carbazole nucleus. nih.gov

The determination of the absolute configuration of the chiral centers in this compound is a more complex challenge. Chiroptical methods, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are indispensable for this purpose. nih.gov

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD): These techniques provide information about the spatial arrangement of atoms. By comparing experimentally measured ECD and VCD spectra with those predicted by quantum chemical calculations for different possible stereoisomers, the absolute configuration can be confidently assigned. mdpi.com

Optical Rotation (OR): The measurement of the specific rotation of a chiral compound provides an initial indication of its enantiomeric form. The first enantioselective total synthesis of (+)-Carbazomadurin B confirmed its absolute configuration by comparing the optical rotation of the synthetic material with that of the natural product. researchgate.net

Table 1: Spectroscopic Data for this compound

| Technique | Observation | Reference |

| HRMS | Provides exact mass and molecular formula | researchgate.net |

| ¹H NMR | Reveals proton environments and coupling | nih.govdoi.org |

| ¹³C NMR | Shows the number and type of carbon atoms | nih.govdoi.org |

| 2D NMR | Establishes atom connectivity | nih.gov |

| ECD/VCD | Determines absolute stereochemistry | mdpi.comnih.gov |

| Optical Rotation | Confirms enantiomeric form | researchgate.net |

Development of Robust Chemical Synthesis Protocols and Catalytic Systems

The total synthesis of this compound is not only a confirmation of its structure but also provides a means to produce the compound and its analogues for further biological evaluation. The development of efficient and stereoselective synthetic routes is a significant area of research.

The first enantioselective total synthesis of (+)-Carbazomadurin B was a landmark achievement. researchgate.net A key feature of this synthesis was the use of a palladium-catalyzed approach to construct the carbazole core. researchgate.netrsc.orgrsc.org Transition metal-catalyzed reactions, particularly those involving palladium, have become powerful tools in the synthesis of complex heterocyclic compounds. rsc.orgrsc.org

Key synthetic strategies and catalytic systems employed in the synthesis of carbazoles and related compounds include:

Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings are instrumental in forming the C-C and C-N bonds necessary to construct the carbazole skeleton. rsc.orgrsc.org

Allene-Mediated Electrocyclic Reactions: This strategy has been used to construct highly substituted carbazole rings, which are precursors in the total synthesis of Carbazomadurin A and B. chim.itresearchgate.net

C-H Activation/Functionalization: Direct functionalization of C-H bonds offers a more atom-economical and efficient way to build molecular complexity, avoiding the need for pre-functionalized starting materials. rsc.orgresearchgate.net

Asymmetric Catalysis: The use of chiral catalysts is essential for controlling the stereochemistry of the final product, as demonstrated in the enantioselective synthesis of this compound. jst.go.jp

The development of continuous synthesis processes, monitored by in-line analytical techniques like Raman spectroscopy, represents a frontier in the production of pharmaceuticals and could be applied to carbazole synthesis in the future. rsc.orgosti.gov

Establishment of Relevant In Vitro Biological Assay Systems for Mechanistic Elucidation

To understand the biological activity of this compound, particularly its reported neuroprotective effects, researchers rely on a variety of in vitro biological assays. dntb.gov.ua These assays are designed to measure the compound's effect on specific cellular processes and molecular targets. slideshare.netslideshare.net

The initial discovery of this compound identified its ability to protect neuronal cells. researchgate.net To delve deeper into its mechanism of action, a range of assays would be employed:

Cell Viability and Cytotoxicity Assays: Assays like the MTT assay are used to determine the concentration range at which this compound is protective without being toxic to the cells. researchgate.net

Neurite Outgrowth Assays: These assays visually assess the ability of a compound to promote the growth of neurites, an indicator of neuronal health and regeneration. dntb.gov.ua

Enzyme Inhibition Assays: If a specific enzyme is hypothesized to be a target of this compound, its inhibitory activity can be measured. For example, assays for kinases or phosphatases that are part of signaling pathways relevant to neuronal survival would be relevant. nih.gov

Reporter Gene Assays: These assays can be used to monitor the activity of specific transcription factors or signaling pathways within the cell in response to treatment with this compound.

Western Blotting and Immunofluorescence: These techniques allow for the quantification of specific proteins involved in cell death and survival pathways, providing insights into how this compound modulates these processes.

Through the systematic application of these in vitro assays, researchers can build a comprehensive picture of the molecular mechanisms underlying the biological effects of this compound.

Integration of Computational Chemistry for Structural and Mechanistic Insights (e.g., Molecular Docking, Dynamics)

Computational chemistry has become an indispensable tool in modern drug discovery and natural product research, offering insights that complement experimental data. longdom.orglabiotech.eu For a molecule like this compound, computational methods can be applied to various aspects of its study.

Molecular Docking: This technique predicts the preferred orientation of a ligand (this compound) when bound to a target protein. nih.govscirp.org By docking this compound into the active sites of various proteins implicated in neuronal cell death or survival, potential molecular targets can be identified. nih.gov The binding energy and interactions observed in the docked pose can help prioritize targets for experimental validation. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between a ligand and its target protein over time. mdpi.commdpi.com This can reveal the stability of the binding pose predicted by docking and highlight key interactions that are maintained throughout the simulation. frontiersin.orgnih.gov

Quantum Chemical Calculations: As mentioned in section 7.2, quantum chemical calculations are crucial for predicting spectroscopic properties like ECD and VCD spectra, which are then used to determine the absolute configuration of chiral molecules. nih.gov These calculations can also provide insights into the electronic properties and reactivity of the molecule. jcbms.org

The integration of these computational approaches allows for a more rational and efficient investigation of this compound's biological activity. For instance, after identifying a potential protein target through in vitro screening, molecular docking and MD simulations can be used to generate hypotheses about the specific binding mode and key interactions, which can then be tested experimentally through site-directed mutagenesis.

Future Directions and Unexplored Research Avenues

Comprehensive Elucidation of the Carbazomadurin B Biosynthetic Pathway

The biosynthetic pathway of this compound in Actinomadura madurae remains largely uncharacterized. While the producing organism is known, the specific enzymatic machinery and genetic blueprint responsible for constructing the intricate carbazole (B46965) scaffold and its unique chiral sidechain have not been elucidated. thieme-connect.comnih.gov Future research should prioritize the sequencing of the Actinomadura madurae 2808-SV1 genome to identify the putative gene cluster responsible for this compound synthesis.

Key research objectives should include:

Genome Mining: Identifying the non-ribosomal peptide synthetase (NRPS) or polyketide synthase (PKS) gene clusters that are likely responsible for assembling the core structure.

Gene Deletion and Heterologous Expression: Functional analysis of candidate genes through targeted knockouts in the native producer or expression in a heterologous host to confirm their roles in the pathway.

Enzymatic Studies: In vitro characterization of the key enzymes (e.g., cyclases, tailoring enzymes) to understand the precise sequence of bond formations and chemical transformations leading to the final natural product.

A complete understanding of the biosynthetic pathway would not only provide fascinating insights into nature's chemical strategies but could also enable bio-engineering approaches for the sustainable production of this compound and novel, "unnatural" analogues.

Identification and Validation of Novel Molecular Targets for this compound

The neuroprotective effects of this compound have been attributed to its function as an antioxidant, protecting neuronal cells from L-glutamate-induced cell death. thieme-connect.comnih.gov However, this described antioxidant activity is a broad mechanism, and the specific molecular target or targets that mediate this effect are currently unknown. The structural similarity to the epocarbazolins, which are noted for their 5-lipoxygenase inhibitory activity, suggests potential, yet uninvestigated, targets. doi.org

Future investigations must move beyond the general antioxidant description to pinpoint direct protein interactions. This can be achieved through:

Affinity-Based Proteomics: Utilizing immobilized this compound or tagged analogues (as discussed in section 8.5) to capture and identify binding partners from cell lysates.

Computational Screening: In silico docking studies against a panel of proteins involved in oxidative stress signaling, neuroinflammation, and glutamate (B1630785) excitotoxicity pathways to generate testable hypotheses.

Biochemical and Biophysical Assays: Validating putative targets identified through screening by measuring direct binding affinity (e.g., using Surface Plasmon Resonance or Isothermal Titration Calorimetry) and functional modulation in enzymatic or cellular assays.

Identifying specific molecular targets is a critical step in understanding its mechanism of action and could reveal novel therapeutic pathways for neurodegenerative diseases. nih.govresearchgate.net

Development of Advanced Synthetic Methodologies for Accessing Structurally Complex Analogues and Probes

The first total synthesis of this compound was a significant achievement, primarily employing palladium-catalyzed cross-coupling reactions and allene-mediated electrocyclic reactions to construct the substituted carbazole core. thieme-connect.comnih.govresearchgate.netchim.it While successful, these routes provide a platform for further innovation aimed at improving efficiency and versatility.

Future synthetic research should focus on:

Increased Step Economy and Scalability: Developing more convergent and higher-yielding synthetic routes to make this compound and its analogues more accessible for extensive biological evaluation. This could involve exploring novel catalytic systems or flow chemistry approaches.

Asymmetric Synthesis: Refining strategies for the stereocontrolled synthesis of the chiral side chain, which is crucial for its biological activity.

Late-Stage Functionalization: Creating synthetic pathways that allow for the diversification of the this compound scaffold at a late stage, enabling the rapid generation of a library of structurally complex analogues for structure-activity relationship studies.

These advanced methodologies are essential for producing the diverse chemical matter needed to probe the biology of this compound.

Deeper Exploration of Structure-Activity Relationships to Inform Mechanistic Understanding

Preliminary studies on related phenolic carbazoles suggest that the substitution pattern on the carbazole nucleus, particularly the presence and position of hydroxyl groups, is critical for antioxidant activity. nih.gov However, a systematic structure-activity relationship (SAR) study for this compound is lacking. A deeper exploration is needed to map the contributions of its various structural features to its neuroprotective function.

A dedicated SAR campaign should involve:

Systematic Analogue Synthesis: Leveraging the advanced synthetic methods described in section 8.3 to create a focused library of analogues. Modifications should systematically probe the importance of:

The hydroxyl and methoxy (B1213986) groups on the carbazole ring.

The methyl group on the carbazole ring.

The stereochemistry and composition of the C2' side chain.

Quantitative Biological Evaluation: Testing the synthesized analogues in a battery of assays to measure antioxidant capacity (e.g., DPPH, ABTS assays) and neuroprotection in cell-based models. nih.gov

QSAR Modeling: Using the generated data to build a quantitative structure-activity relationship (QSAR) model. scienceforecastoa.com Such a model would be invaluable for understanding the key pharmacophoric features and for the rational design of more potent and selective derivatives.

Utilization of this compound as a Scaffold for Designing Chemical Biology Tools

The unique structure and biological activity of this compound make it an excellent starting point for the design of sophisticated chemical biology tools to dissect its own mechanism of action and related cellular pathways. upenn.edu The development of such probes is contingent on the synthetic accessibility discussed previously.

Future work should aim to transform the this compound scaffold into:

Affinity-Based Probes: Synthesizing analogues functionalized with a reporter tag (e.g., biotin) and a photoreactive cross-linking group. These probes can be used in chemical proteomics experiments to covalently label and subsequently identify direct molecular targets in a cellular context. researchgate.netbiorxiv.org

Fluorescent Probes: Creating fluorescently-labeled versions of this compound by attaching a fluorophore at a position determined to be non-essential for activity by SAR studies. These probes would enable the visualization of the compound's subcellular localization and dynamics using advanced microscopy techniques.

The development of these chemical tools represents a powerful, hypothesis-generating approach that can bridge the gap between its observed bioactivity and its precise molecular function. nih.gov

Research Directions for this compound

| Section | Focus Area | Proposed Research Objectives |

| 8.1 | Biosynthesis | - Genome mining of Actinomadura madurae- Identification of the PKS/NRPS gene cluster- Functional analysis via gene knockout and heterologous expression |

| 8.2 | Molecular Targets | - Affinity-based chemical proteomics- In silico docking against neuro-relevant proteins- Biochemical validation of putative targets |

| 8.3 | Synthesis | - Develop more convergent and scalable total syntheses- Refine asymmetric synthesis of the side chain- Establish late-stage functionalization strategies |

| 8.4 | SAR | - Synthesize a library of analogues with systematic modifications- Perform quantitative biological testing- Develop a QSAR model for neuroprotection |

| 8.5 | Chemical Biology | - Design and synthesize affinity-based probes for target ID- Create fluorescently-tagged analogues for cellular imaging- Use probes to study mechanism of action in live cells |

Q & A

Q. What are the established synthetic routes for Carbazomadurin B, and how do they compare in efficiency?

this compound’s synthesis involves sequential transition metal-catalyzed reactions. A nine-step protocol starting from isovanillic acid achieves an 11% overall yield, utilizing palladium-catalyzed cross-coupling and cyclization reactions. Alternative approaches, such as asymmetric catalysis, have been explored to address stereochemical challenges, particularly the S-configured stereogenic center confirmed via total synthesis .

Key Methodological Considerations :

- Optimize reaction conditions (e.g., solvent, temperature) for palladium-mediated steps to reduce side products.

- Use chiral auxiliaries or enantioselective catalysts to control stereochemistry .

Q. How is this compound structurally characterized, and what spectroscopic techniques are critical for validation?

Structural elucidation relies on NMR (¹H, ¹³C, and 2D-COSY) to resolve the carbazole core and substituents. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography or circular dichroism (CD) verifies stereochemistry. For example, the S-configuration of this compound was confirmed through synthetic comparison with enantiopure intermediates .

Q. What in vitro models are used to study this compound’s neuroprotective activity?

Primary neuronal cell cultures exposed to glutamate-induced oxidative stress are standard models. Researchers measure cell viability via MTT assays and quantify antioxidative markers (e.g., glutathione levels, ROS scavenging) to link activity to molecular mechanisms .

Advanced Research Questions

Q. How do researchers resolve contradictions between this compound’s reported antioxidative activity and its lack of efficacy in specific neuronal injury models?

Contradictions may arise from differences in experimental design, such as dosage, cell type, or oxidative stress induction methods. To address this:

Q. What strategies are employed to improve this compound’s metabolic stability for translational research?

Structural modifications, such as methylation of hydroxyl groups or PEGylation, enhance stability. Pharmacokinetic studies (e.g., HPLC-based plasma half-life assays) are critical for evaluating modifications. Parallel ADMET profiling (absorption, distribution, metabolism, excretion, toxicity) identifies optimal derivatives .

Q. How does the stereochemical configuration of this compound influence its biological activity?

The S-configured stereogenic center is essential for binding to cellular targets like kinase domains or antioxidant-response element (ARE) pathways. Enantioselective synthesis and comparative bioassays (e.g., enzyme inhibition assays) validate configuration-activity relationships .

Experimental Design & Data Analysis

Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent neuroprotective effects?

Use non-linear regression models (e.g., log-dose vs. response) to calculate EC₅₀ values. Incorporate ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Ensure power analysis determines sample size adequacy to avoid Type II errors .

Q. How can researchers mitigate bias when interpreting this compound’s antioxidative data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.